Nonylbenzenesulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

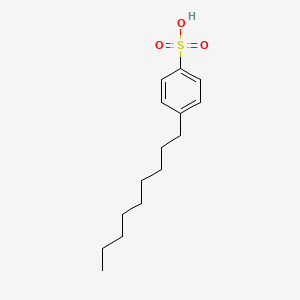

Nonylbenzenesulfonic acid (C15H24O3S) is an alkylbenzenesulfonic acid featuring a nine-carbon alkyl chain (nonyl group) attached to a benzene ring with a sulfonic acid (–SO3H) functional group. It is widely used as a surfactant due to its amphiphilic properties, enabling effective emulsification, detergency, and foaming. Industrially, it is often employed as its sodium salt (sodium nonylbenzenesulfonate) in formulations for detergents, agrochemicals, and corrosion inhibitors . Its hydrophobic alkyl chain and hydrophilic sulfonate group allow it to reduce surface tension and stabilize oil-water interfaces, making it critical in emulsion polymerization and cleaning applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonylbenzenesulfonic acid is typically synthesized through the sulfonation of nonylbenzene. The process involves the reaction of nonylbenzene with sulfur trioxide (SO3) or concentrated sulfuric acid (H2SO4) under controlled conditions. The reaction can be represented as follows: [ \text{C}9\text{H}{19}\text{C}_6\text{H}_5 + \text{SO}_3 \rightarrow \text{C}9\text{H}{19}\text{C}_6\text{H}_4\text{SO}_3\text{H} ]

Industrial Production Methods: In industrial settings, the sulfonation process is carried out in continuous reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to optimize the production of this compound .

Chemical Reactions Analysis

Types of Reactions: Nonylbenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding sulfonates.

Substitution: It can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonates.

Substitution: Halogenated or nitrated nonylbenzenesulfonic acids

Scientific Research Applications

Agricultural Applications

Nonylbenzenesulfonic acid is utilized in agricultural formulations primarily as a surfactant. It enhances the effectiveness of pesticides and herbicides by improving their spreadability and adhesion on plant surfaces.

- Surfactant in Pesticide Formulations : this compound acts as an inert ingredient in pesticide products, contributing to better performance by reducing surface tension, which allows for more uniform coverage of the active ingredients on crops. This application is crucial for maximizing the efficacy of pest control measures while minimizing the amount of chemical needed .

- Food-Contact Sanitizers : It is also used in formulations for food-contact sanitizers and cleaners, ensuring that surfaces in agricultural settings are effectively sanitized without leaving harmful residues .

Environmental Remediation

The compound has shown significant potential in environmental cleanup efforts, particularly in the recovery of non-aqueous phase liquids (NAPLs) such as petroleum hydrocarbons.

- Surfactant Enhanced Oil Recovery (SEOR) : this compound is employed in SEOR techniques to improve the recovery rates of trapped oil in contaminated sites. It facilitates the mobilization of NAPLs by reducing interfacial tension, thus allowing for more efficient extraction methods compared to conventional pumping .

Case Study: Recovery of Fuel Oil

A notable case study involved the use of this compound in recovering No. 2 fuel oil from a residential area in Coastal New Jersey. The application involved:

- Installation of multiple wells for injection and recovery.

- Use of a formulation that included this compound alongside other surfactants and polymers.

- Achieved recovery rates significantly higher than traditional methods, with over 85% of the surfactant volume recovered post-treatment .

Industrial Applications

In industrial settings, this compound serves various functions due to its surfactant properties.

- Cleaning Agents : It is incorporated into industrial cleaners and degreasers, where it enhances the cleaning efficacy by breaking down oils and greases on machinery and equipment surfaces .

- Emulsifiers : The compound acts as an emulsifier in various formulations, aiding in the mixing of oil and water phases which is essential in many manufacturing processes .

Chemical Properties and Safety

This compound possesses several favorable chemical properties:

- Biodegradability : It is biodegradable and does not break down into harmful byproducts such as benzene, making it safer for environmental applications .

- Low Toxicity : The compound has been classified with low toxicity levels (LD50 > 2000 mg/kg), indicating that it poses minimal risk when handled properly with appropriate personal protective equipment (PPE) .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Agriculture | Surfactant in pesticide formulations | Improved efficacy and coverage on crops |

| Environmental Remediation | Surfactant Enhanced Oil Recovery | Higher recovery rates for NAPLs |

| Industrial Cleaning | Cleaning agents and degreasers | Enhanced cleaning efficiency |

| Emulsification | Mixing oil and water phases | Essential for manufacturing processes |

Mechanism of Action

The mechanism of action of nonylbenzenesulfonic acid primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in its role as a detergent and emulsifier. At the molecular level, this compound interacts with lipid bilayers and proteins, disrupting their structure and enhancing solubility .

Comparison with Similar Compounds

Nonylbenzenesulfonic acid belongs to the alkylbenzenesulfonic acid family, which varies in alkyl chain length and substituents. Below is a detailed comparison with structurally related sulfonic acids:

Structural and Physicochemical Properties

Key Findings:

- Alkyl Chain Impact: Longer alkyl chains (e.g., dodecyl vs. nonyl) increase hydrophobicity, reducing water solubility but enhancing surfactant efficiency in non-polar media .

- Functional Group Influence: Electron-withdrawing groups like –NO2 (in 3-nitrobenzenesulfonic acid) reduce acidity compared to alkyl-substituted derivatives but improve solubility in polar solvents .

Research Insights:

- Surfactant Efficiency: Dodecylbenzenesulfonic acid outperforms this compound in high-temperature or alkaline conditions due to its longer alkyl chain .

- Catalytic Utility : 4-Methylbenzenesulfonic acid’s high acidity and solubility make it preferable as a catalyst in esterification and alkylation reactions .

Environmental and Regulatory Considerations

- Dodecylbenzenesulfonic acid faces stricter biodegradability requirements in Europe, as its persistence in wastewater systems is a concern .

Biological Activity

Nonylbenzenesulfonic acid (NBSA), a member of the linear alkylbenzenesulfonic acids (LAS) family, is of significant interest due to its widespread use in various industrial applications, including detergents and surfactants. This article delves into the biological activity of NBSA, exploring its toxicity, pharmacological effects, and potential environmental impact based on recent studies and assessments.

- Chemical Formula : C₁₅H₂₄O₃S

- Molecular Weight : 288.42 g/mol

- CAS Number : 25155-30-0

Acute Toxicity

Research indicates that this compound exhibits moderate acute toxicity. The median lethal dose (LD50) values in animal studies have been reported to range from 530 to 1470 mg/kg body weight (bw) for related compounds within the LAS group. Symptoms observed in animal models following acute exposure include:

- Piloerection

- Diarrhea

- Weakness

- Changes in motor activity

- Convulsions and paralysis in severe cases .

Dermal and Reproductive Toxicity

Limited data suggest that NBSA may pose moderate risks upon dermal exposure, particularly with prolonged contact potentially compromising the skin barrier. In reproductive toxicity studies involving dodecylbenzenesulfonic acid (a structural analogue), no significant fertility or developmental effects were observed at doses up to 400 mg/kg bw/day .

Environmental Impact

The environmental behavior of NBSA is characterized by its rapid distribution and excretion patterns. Following oral administration in animal studies, approximately 47–50% of the compound was excreted via urine, with the remainder eliminated through feces . This distribution emphasizes the need for careful monitoring of NBSA in aquatic environments where it may accumulate.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound and its derivatives. The compound has shown potential against various microbial strains, indicating its utility as a biocide in industrial applications. For instance, certain derivatives have demonstrated effective inhibition of bacterial growth at concentrations as low as 0.004 mg/mL .

Case Studies

- Insecticidal Activity : A study focused on the larvicidal effects of compounds related to this compound against Aedes aegypti, a vector for several viral diseases. The findings suggested that specific modifications to the molecular structure could enhance insecticidal efficacy while minimizing mammalian toxicity .

- Pharmacological Evaluation : Research examining the pharmacological properties of this compound revealed promising antioxidant activities, which could be beneficial for therapeutic applications . The compound's ability to scavenge free radicals was assessed using various assays, indicating significant potential for use in health-related products.

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing and characterizing nonylbenzenesulfonic acid?

- Methodological Answer : Synthesis typically involves sulfonation of nonylbenzene using concentrated sulfuric acid or oleum. Post-synthesis, purification via sulfonic acid cation-exchange resins ensures removal of unreacted precursors . Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, Fourier-transform infrared spectroscopy (FTIR) to identify sulfonic acid groups, and mass spectrometry for molecular weight validation. For reproducibility, experimental sections should detail stoichiometric ratios, reaction temperatures, and purification steps, adhering to guidelines for reporting synthetic procedures .

Q. How can researchers determine the purity and concentration of this compound in complex mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is preferred for quantifying this compound in mixtures. Calibration curves using certified reference materials (e.g., NIST Standard Reference Database 69) ensure accuracy . For purity assessment, combine elemental analysis (C, H, S content) with titration methods to quantify sulfonic acid groups. Internal standards, such as deuterated analogs, improve precision in mass spectrometric analyses .

Q. What experimental designs are recommended for studying the acid-base properties of this compound?

- Methodological Answer : Use potentiometric titration with standardized NaOH to determine pKa values. pH indicators (e.g., bromothymol blue) can complement electrochemical measurements in aqueous solutions . For non-aqueous systems, conduct conductometric titrations and validate results against computational models (e.g., COSMO-RS). Ensure replicates to account for ionic strength variations .

Advanced Research Questions

Q. How can contradictions in ecotoxicological data from different experimental models (e.g., aquatic vs. mammalian systems) be resolved?

- Methodological Answer : Apply systematic evidence synthesis (e.g., EPA’s evidence integration framework) to evaluate study confidence, dose-response relationships, and endpoint relevance across models . Statistical tools like hierarchical Bayesian models account for clustered data (e.g., multiple observations per organism) to identify interspecies variability . Cross-validate findings using in silico toxicokinetic models (e.g., ECOSAR) to prioritize follow-up assays .

Q. What computational approaches predict the environmental fate and degradation pathways of this compound?

- Methodological Answer : Molecular dynamics simulations (e.g., Gaussian or GAMESS) model hydrolysis and photodegradation kinetics. Quantitative structure-activity relationship (QSAR) models, trained on EPA High Production Volume (HPV) datasets, predict biodegradation half-lives in soil and water . Validate predictions with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect intermediate metabolites in environmental samples .

Q. How can researchers analyze structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer : Combine spectroscopic data (e.g., NMR chemical shifts, FTIR vibrational modes) with computational docking studies to correlate substituent effects (e.g., alkyl chain length) with biological activity. Use multivariate regression to identify dominant physicochemical descriptors (e.g., logP, polar surface area). Cross-reference with toxicity databases (e.g., ECOTOX) to validate SAR hypotheses .

Q. Data Analysis and Reporting

Q. What statistical methods are appropriate for handling clustered data in toxicity studies?

- Methodological Answer : Generalized estimating equations (GEEs) or mixed-effects models account for nested data (e.g., repeated measurements per organism). Use Akaike Information Criterion (AIC) to select optimal covariance structures . For meta-analyses, apply random-effects models to pool effect sizes across studies while addressing heterogeneity .

Q. How should researchers structure experimental data to ensure reproducibility and peer review compliance?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate primary data (≤5 compounds in main text) from supplementary materials. Include raw spectral data (e.g., NMR FID files), calibration curves, and statistical scripts in machine-readable formats. Reference prior synthesis protocols to avoid redundancy .

Properties

CAS No. |

35298-13-6 |

|---|---|

Molecular Formula |

C15H24O3S |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

4-nonylbenzenesulfonic acid |

InChI |

InChI=1S/C15H24O3S/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)19(16,17)18/h10-13H,2-9H2,1H3,(H,16,17,18) |

InChI Key |

WPTFZDRBJGXAMT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.